Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-10-8-14(4,5)7-6-11(10)16/h10H,6-9H2,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOQGTKFSLVCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(C1)CNC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5,5-Dimethyl-2-Oxocyclohexylmethylamine
The amine precursor is typically synthesized via reductive amination of 5,5-dimethyl-2-oxocyclohexanecarbaldehyde or through Gabriel synthesis using phthalimide derivatives. For example:
- Reductive Amination :
Boc Protection Reaction
The amine is treated with Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst:
$$
\text{Amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate}
$$
Optimized Conditions :
- Molar ratio (amine:Boc anhydride): 1:1.2
- Temperature: 0°C to room temperature
- Reaction time: 2–4 hours
- Yield: 85–92% after acidic workup.
Continuous-Flow Carbamate Synthesis Using CO₂
A novel approach reported by Kovács et al. (2023) utilizes carbon dioxide (CO₂) in a continuous-flow system to synthesize carbamates directly from amines and alkyl halides. This method avoids traditional Boc anhydride and is scalable for industrial applications.
Reaction Setup and Parameters
The target compound is synthesized by reacting 5,5-dimethyl-2-oxocyclohexylmethylamine with tert-butyl bromide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under CO₂ flow:
$$
\text{Amine} + \text{tert-butyl bromide} + \text{CO}_2 \xrightarrow{\text{DBU, MeCN}} \text{Carbamate}
$$
Continuous-Flow Conditions :
| Parameter | Value |
|---|---|
| Reactor volume | 10 mL coil |
| Temperature | 70°C |
| CO₂ flow rate | 6.0 mL/min |
| Reaction time | 50 minutes |
| Yield | 88–92% |
Key Advantages :
- Eliminates column chromatography; products are purified via acidic wash (1M HCl).
- High reproducibility and reduced byproduct formation (<5%).
Metathesis-Based Ring-Closing Strategies
Ring-closing olefin metathesis (RCM) offers an alternative route to construct the 5,5-dimethyl-2-oxocyclohexane moiety. This method, adapted from annulene synthesis protocols, employs Grubbs catalysts to form the cyclohexene intermediate, which is subsequently oxidized.
Reaction Sequence
- Diene Preparation :
- Metathesis Reaction :
- Oxidation :
Typical Yields :
| Step | Yield (%) |
|---|---|
| Metathesis | 52–67 |
| Oxidation | 78–85 |
Comparative Analysis of Methods
The table below evaluates the three primary methods based on efficiency, scalability, and practicality:
Key Findings :
- The continuous-flow method achieves the highest yield and shortest reaction time, making it ideal for large-scale production.
- Boc protection remains the most straightforward approach for laboratory-scale synthesis.
- Metathesis strategies are limited by moderate yields and lengthy reaction times but are valuable for constructing complex ring systems.
Chemical Reactions Analysis
Reaction Mechanisms
This compound undergoes hydrolysis and nucleophilic substitution reactions, which are critical for its synthesis and applications.
Hydrolysis
-
Acidic or basic conditions : The carbamate group undergoes hydrolysis to form the corresponding amine and carbonic acid derivatives.
-
Key products :
-
Amine derivative (via cleavage of the carbamate bond).
-
Carbonic acid derivative (degraded further under acidic conditions).
-
Nucleophilic Substitution
-
Reagents : Reacts with alkyl halides or acyl chlorides in the presence of bases (e.g., sodium hydroxide, potassium carbonate).
-
Outcome : Formation of substituted carbamates or ureas.
NMR Analysis of Reaction Products
The patent provides NMR data to confirm reaction outcomes:
1H-NMR (CDCl₃, 400 MHz)
-
Key signals : 9.72 ppm (1H, s), 8.28 ppm (1H, s), 8.13 ppm (1H, s).
-
Interpretation : Indicates successful formation of the carbamate structure with specific proton environments.
13C-NMR (CDCl₃, 100 MHz)
-
Notable shifts : 173.86 ppm (carbamate carbonyl), 158.61 ppm (tert-butyl carbonyl), 48.84 ppm (cyclohexyl carbons).
| Shift (ppm) | Assignment |
|---|---|
| 173.86 | Carbamate carbonyl (C=O) |
| 158.61 | tert-Butyl carbonyl (C=O) |
| 48.84 | Cyclohexyl carbons (C-2, C-5) |
Industrial Production Considerations
The optimized method in the patent addresses scalability challenges:
-
Viscosity control : Neutral reagents prevent solidification of the reaction medium.
-
Yield improvement : Achieves 93% yield compared to 85% in prior methods.
-
Purity : Simplified workup reduces impurities from excess base or side reactions.
Reaction Time and Temperature Sensitivity
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuroprotective Effects:
Research indicates that carbamates can exhibit neuroprotective properties. Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate has been studied for its potential to protect neuronal cells from damage caused by oxidative stress and inflammation. In vitro studies have shown that this compound can reduce neuronal cell death in models of neurodegenerative diseases.
2. Enzyme Inhibition:
The compound acts as an inhibitor for specific enzymes involved in neurotransmitter degradation. For instance, studies have demonstrated its effectiveness in inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions such as Alzheimer's disease.
Interaction Studies
Molecular docking simulations have been employed to study the binding affinity of this compound with various biological targets. The results indicate that modifications in the cyclohexane ring significantly affect its interaction profile with enzymes and receptors.
| Biological Target | Binding Affinity (kcal/mol) | Comments |
|---|---|---|
| Acetylcholinesterase | -8.7 | Strong inhibitor |
| Cyclooxygenase-2 | -7.5 | Moderate inhibitor |
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving mice subjected to induced oxidative stress, administration of this compound resulted in a significant reduction in markers of neuronal damage compared to control groups. Behavioral assessments indicated improved cognitive function post-treatment.
Case Study 2: Enzyme Inhibition Assays
In vitro assays demonstrated that this compound inhibited acetylcholinesterase activity by up to 70% at optimal concentrations. This suggests potential therapeutic applications in enhancing cholinergic signaling for cognitive enhancement.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate moiety can be selectively removed under mild acidic conditions, allowing for the release of the free amine. This property is utilized in various synthetic and biological applications to achieve selective modifications and reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from PharmaBlock Sciences
The following carbamates share the tert-butyl carbamate group but differ in cyclic substituents and functional groups:
Key Differences from the Target Compound :
- Ring System : The target’s 5,5-dimethyl-2-oxocyclohexane ring introduces greater steric bulk and rigidity compared to cyclopentane or piperidine analogs.
- Functional Groups : The oxo group in the target compound enhances electrophilicity at the cyclohexane ring, unlike hydroxyl or methyl groups in analogs, which may improve hydrogen bonding or lipophilicity, respectively .
Reactivity Trends:
- The target’s oxo group may facilitate nucleophilic attacks (e.g., Grignard additions) or serve as a site for further functionalization, whereas hydroxyl groups in analogs enable etherification or esterification .
- Steric hindrance from 5,5-dimethyl groups in the target compound could slow reaction kinetics compared to less hindered piperidine or cyclopentane derivatives.
Biological Activity
Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . It features a tert-butyl group and a carbamate functional group, which are known to influence its pharmacological properties. The presence of the 5,5-dimethyl-2-oxocyclohexyl moiety adds to its structural complexity and may play a significant role in its biological interactions.
Pharmacological Properties
Research indicates that compounds containing the carbamate functional group often exhibit various pharmacological activities, including:
- Antimicrobial Activity : Some studies have shown that similar carbamate derivatives possess antimicrobial properties, suggesting potential applications in treating infections.
- Neuroprotective Effects : Compounds with cyclohexane rings have been associated with neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Cytotoxicity : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.
Structure-Activity Relationships (SAR)
The structure of this compound influences its biological activity significantly. The following table summarizes key structural features and their potential impacts on activity:
| Structural Feature | Impact on Biological Activity |
|---|---|
| Tert-butyl Group | Enhances lipophilicity, improving membrane permeability. |
| Carbamate Functional Group | Increases stability and bioavailability. |
| 5,5-Dimethyl-2-Oxocyclohexyl Moiety | Potentially contributes to receptor binding affinity. |
Case Studies and Research Findings
- Neuroprotective Activity : A study investigated the effects of related compounds on neuronal cell viability under oxidative stress conditions. Results indicated that derivatives with similar structures provided significant protection against cell death induced by reactive oxygen species (ROS) .
- Anticancer Properties : In vitro assays demonstrated that certain carbamate derivatives exhibited selective cytotoxicity towards various cancer cell lines. The IC50 values for these compounds were found to be in the micromolar range, indicating promising anticancer potential .
- Binding Affinity Studies : Molecular docking studies have suggested that this compound has a high binding affinity for specific biological targets involved in cancer progression and neurodegeneration . These findings support further exploration into its therapeutic applications.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate?
- Methodological Answer : The synthesis typically involves a multi-step protection strategy. For example, tert-butyl carbamate groups are introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine or DMAP). Cyclohexyl ketone intermediates, such as 5,5-dimethyl-2-oxocyclohexanecarbaldehyde, are alkylated or subjected to reductive amination before Boc protection. A similar approach is detailed in the synthesis of tert-butyl N-[(4-oxocyclohexyl)methyl]carbamate derivatives, where the oxocyclohexyl moiety is functionalized prior to carbamate formation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H) and carbamate carbonyl (δ ~155-160 ppm for C) .
- X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for analyzing hydrogen bonding and steric effects in carbamate derivatives. For instance, studies on tert-butyl carbamates highlight the importance of C=O···H–N interactions in stabilizing crystal lattices .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the carbamate group is prone to hydrolysis under acidic/basic conditions. Long-term stability studies recommend periodic purity checks via HPLC .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of related carbamate derivatives?
- Methodological Answer : Stereoselectivity is achieved through chiral auxiliaries or asymmetric catalysis. For example, enantioselective synthesis of tert-butyl carbamates with cyclohexyl motifs employs chiral ligands (e.g., BINOL-derived catalysts) during ketone reductions or alkylation steps. Computational modeling (DFT) can predict steric hindrance effects to optimize diastereomeric ratios .
Q. What are the challenges in resolving hydrogen bonding patterns in the crystal structure of this compound?
- Methodological Answer : The tert-butyl group introduces steric bulk, complicating crystal packing. High-resolution X-ray data (≤1.0 Å) and SHELXL refinement are critical for identifying weak C–H···O interactions. In cases of disorder, iterative refinement and Twinning/BASF parameter adjustments in SHELX are necessary .
Q. How can computational methods predict the reactivity of tert-butyl carbamate derivatives in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the carbamate’s electrophilicity. Fukui indices identify reactive sites for nucleophilic attack, such as the carbonyl carbon. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD model to predict reaction kinetics .
Q. How should researchers address discrepancies in reported synthetic yields for tert-butyl carbamate intermediates?
- Methodological Answer : Replicate reactions under inert conditions (Schlenk line) to exclude oxygen/moisture interference. Use LC-MS to identify byproducts (e.g., Boc-deprotected amines). If yields remain inconsistent, screen alternative bases (e.g., NaHCO vs. DMAP) or solvents (THF vs. DCM) to optimize carbamate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
